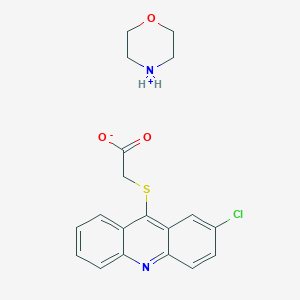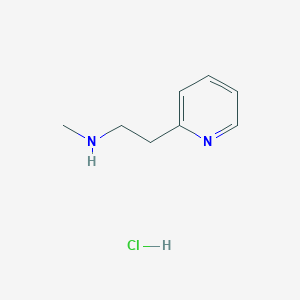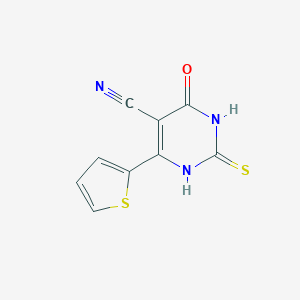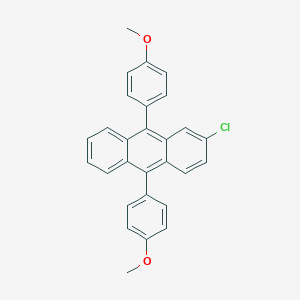
2-methyl-2-(4-sulfamoylphenyl)propanoic Acid
Vue d'ensemble
Description
2-methyl-2-(4-sulfamoylphenyl)propanoic acid is a chemical compound that is commonly referred to as Mefenamic acid. It is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as arthritis, menstrual cramps, and headache. The chemical formula for Mefenamic acid is C15H15NO2S, and it has a molecular weight of 241.35 g/mol.
Mécanisme D'action
Mefenamic acid works by inhibiting the COX enzyme, which is responsible for the production of prostaglandins. Prostaglandins are mediators of pain and inflammation, and by inhibiting their production, Mefenamic acid can reduce pain and inflammation. Mefenamic acid also has antipyretic properties, which means that it can reduce fever by acting on the hypothalamus.
Biochemical and physiological effects:
Mefenamic acid has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It can reduce pain and inflammation by inhibiting the COX enzyme, which is responsible for the production of prostaglandins. Mefenamic acid can also reduce fever by acting on the hypothalamus. However, Mefenamic acid has been shown to have some adverse effects, such as gastrointestinal bleeding, renal toxicity, and hypersensitivity reactions.
Avantages Et Limitations Des Expériences En Laboratoire
Mefenamic acid has been widely used in laboratory experiments to study the mechanisms of pain and inflammation. It is a well-established 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid that has been extensively studied for its anti-inflammatory and analgesic properties. However, Mefenamic acid has some limitations in laboratory experiments, such as its potential toxicity and adverse effects. Researchers need to be careful when using Mefenamic acid in laboratory experiments and should take appropriate precautions to ensure the safety of the experiment.
Orientations Futures
There are several future directions for research on Mefenamic acid. One area of research could be the development of new formulations of Mefenamic acid that have improved efficacy and safety profiles. Another area of research could be the investigation of the molecular mechanisms of Mefenamic acid's anti-inflammatory and analgesic properties. Researchers could also investigate the potential use of Mefenamic acid in the treatment of other conditions, such as cancer and autoimmune diseases.
Conclusion:
Mefenamic acid is a well-established 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the COX enzyme, which is responsible for the production of prostaglandins. Mefenamic acid has been used in laboratory experiments to study the mechanisms of pain and inflammation, but it has some limitations in terms of its potential toxicity and adverse effects. There are several future directions for research on Mefenamic acid, including the development of new formulations and the investigation of its molecular mechanisms and potential use in the treatment of other conditions.
Applications De Recherche Scientifique
Mefenamic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, which are mediators of pain and inflammation. Mefenamic acid has also been shown to have antipyretic properties, which means that it can reduce fever.
Propriétés
IUPAC Name |
2-methyl-2-(4-sulfamoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-10(2,9(12)13)7-3-5-8(6-4-7)16(11,14)15/h3-6H,1-2H3,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTDUMWGEIZVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)S(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448125 | |
| Record name | 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-(4-sulfamoylphenyl)propanoic Acid | |
CAS RN |
374067-95-5 | |
| Record name | 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)






![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)